
Asperilin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Asperilin is a naturally occurring compound isolated from certain species of fungi, particularly Aspergillus. It is known for its unique chemical structure and potential biological activities, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Asperilin can be synthesized through a series of chemical reactions starting from simpler organic compounds. The synthetic route typically involves the formation of key intermediates, followed by specific reaction conditions to achieve the final product. Detailed synthetic routes are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes using Aspergillus species. The fungi are cultured under controlled conditions to optimize the production of this compound. The compound is then extracted and purified using various chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: Asperilin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce simpler alcohols or hydrocarbons.
Scientific Research Applications
Asperilin has a wide range of scientific research applications, including:
Chemistry: this compound is used as a starting material for the synthesis of more complex molecules. Its unique structure makes it a valuable tool in organic synthesis.
Biology: this compound has been studied for its potential antimicrobial and antifungal properties. It is used in research to understand the mechanisms of fungal resistance.
Medicine: this compound is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities. It is also studied for its role in modulating immune responses.
Industry: this compound is used in the development of new pharmaceuticals and agrochemicals. Its unique properties make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of Asperilin involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes and proteins involved in cellular processes. For example, it may inhibit the activity of enzymes responsible for cell wall synthesis in fungi, leading to their death. Additionally, this compound can modulate signaling pathways involved in inflammation and immune responses, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Penicillin: Like Asperilin, penicillin is a fungal metabolite with antimicrobial properties. penicillin primarily targets bacterial cell wall synthesis, while this compound has broader biological activities.
Griseofulvin: Another antifungal compound, griseofulvin, is used to treat fungal infections. This compound and griseofulvin share some structural similarities but differ in their mechanisms of action and spectrum of activity.
Amphotericin B: This antifungal agent is used to treat severe fungal infections. Unlike this compound, amphotericin B targets fungal cell membranes, leading to cell death.
Uniqueness of this compound: this compound’s uniqueness lies in its diverse biological activities and potential therapeutic applications. Its ability to modulate various cellular processes and pathways makes it a promising candidate for further research and development in multiple fields.
Properties
CAS No. |
7044-35-1 |
|---|---|
Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
(3aR,4aS,8R,8aR,9aR)-8-hydroxy-8a-methyl-3,5-dimethylidene-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-2-one |
InChI |
InChI=1S/C15H20O3/c1-8-4-5-13(16)15(3)7-12-10(6-11(8)15)9(2)14(17)18-12/h10-13,16H,1-2,4-7H2,3H3/t10-,11+,12-,13-,15-/m1/s1 |
InChI Key |
GAUPAOVCTWBVKC-WPLOAARJSA-N |
Isomeric SMILES |
C[C@@]12C[C@@H]3[C@H](C[C@H]1C(=C)CC[C@H]2O)C(=C)C(=O)O3 |
Canonical SMILES |
CC12CC3C(CC1C(=C)CCC2O)C(=C)C(=O)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


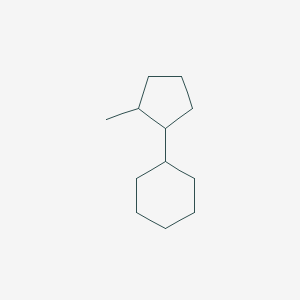
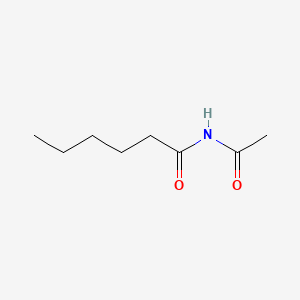
![1-[(2-Aminoethyl)sulfanyl]propan-2-ol](/img/structure/B14727582.png)
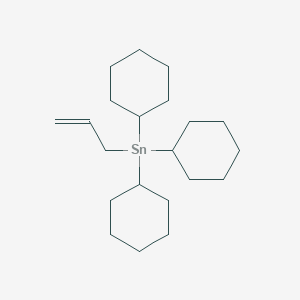
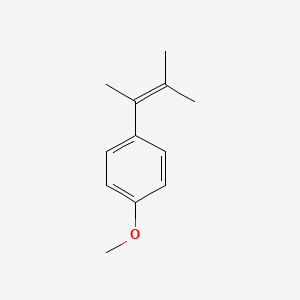

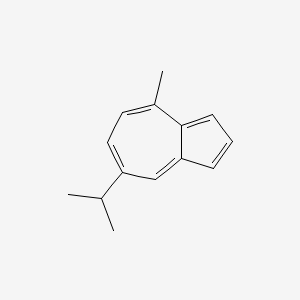
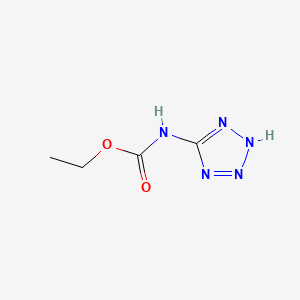


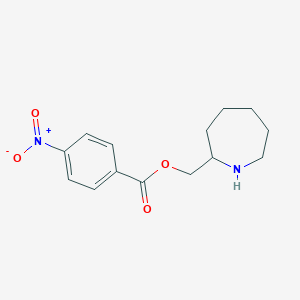


![N-[(1-Benzyl-1H-pyrrol-2-yl)methyl]-3,5,5-trimethyl-N-(propan-2-yl)hexanamide](/img/structure/B14727654.png)
